molecular formula C26H21ClN2O2S B4065350 4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No. B4065350
M. Wt: 461.0 g/mol
InChI Key: BPSINXYAEIUVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine derivatives are a class of heterocyclic aromatic organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. Their synthesis often involves multi-step reactions, starting from basic building blocks such as benzaldehyde, ethyl cyanoacetate, and ammonium acetate. These compounds are known for their varied biological activities and are the subject of extensive research for their potential antimicrobial and anticancer properties.

Synthesis Analysis

The synthesis of complex pyridine derivatives typically involves the condensation of aldehydes, ketones, and nitriles in the presence of ammonium acetate. This process may produce a range of compounds, including Schiff’s bases, pyrazole derivatives, and carbamates, depending on the starting materials and reaction conditions (Elewa et al., 2021).

Molecular Structure Analysis

X-ray crystallography is a crucial technique for determining the molecular structure of pyridine derivatives. It provides detailed information on the arrangement of atoms within the molecule, including bond lengths and angles. The molecular structure of these compounds can vary significantly depending on the substituents attached to the pyridine ring (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions can modify the chemical properties of the compound, leading to the formation of new functional groups or the introduction of new substituents on the pyridine ring (Koh et al., 1999).

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • A study by Al-Issa (2012) on the synthesis of a new series of pyridine and fused pyridine derivatives highlights the versatility of pyridinecarbonitrile compounds in generating a wide range of chemical structures. This work demonstrates the potential for creating diverse molecules with varying properties and functionalities, which could be applicable in developing new materials or pharmaceuticals (S. A. Al-Issa, 2012).

Reactivity and Mechanistic Insights

  • Koh, Han, and Lee (1999) investigated the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines, providing insight into the mechanistic aspects of nucleophilic substitution reactions involving pyridine derivatives. This research could inform the development of new synthetic methodologies or the optimization of existing ones (H. Koh, K. Han, Ikchoon Lee, 1999).

Antimicrobial and Anticancer Activities

  • Elewa et al. (2021) synthesized new pyridine derivatives from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and evaluated their antibacterial and antitumor activities. This suggests the compound's potential as a precursor in developing novel antimicrobial and anticancer agents (Safaa I Elewa et al., 2021).

Conducting Polymers and Materials Science

  • Research by Sotzing et al. (1996) on conducting polymers derived from pyrrole indicates the potential for pyridinecarbonitrile derivatives in the synthesis of materials with unique electrical properties. These materials could have applications in electronics, sensors, or energy storage devices (G. Sotzing et al., 1996).

Oxidative Transformations

  • Firouzabadi, Salehi, and Mohammadpour-Baltork (1992) explored the use of tetrakis(pyridine)silver(II) peroxodisulfate for oxidative transformations of various organic substrates. This study showcases the application of pyridine derivatives in facilitating or mediating chemical reactions, which could be useful in synthetic chemistry or industrial processes (H. Firouzabadi*, P. Salehi, I. Mohammadpour-Baltork, 1992).

properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O2S/c27-21-10-6-19(7-11-21)17-32-26-24(15-28)23(14-25(30)29-26)20-8-12-22(13-9-20)31-16-18-4-2-1-3-5-18/h1-13,23H,14,16-17H2,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSINXYAEIUVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC2=CC=C(C=C2)Cl)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 2
4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 3
Reactant of Route 3
4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 4
Reactant of Route 4
4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 5
Reactant of Route 5
4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 6
Reactant of Route 6
4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.